Cas no 31557-73-0 (2-ethyl-5-nitro-pyridine)

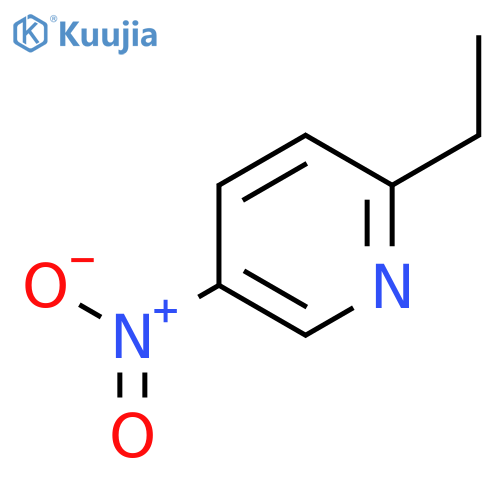

2-ethyl-5-nitro-pyridine structure

商品名:2-ethyl-5-nitro-pyridine

2-ethyl-5-nitro-pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Ethyl-5-nitropyridine

- Pyridine, 2-ethyl-5-nitro-

- 2-ethyl-5-nitro-pyridine

- A820901

- PB20052

- 9T-0042

- SCHEMBL5380629

- AKOS006276428

- MFCD03617763

- VUTMOONWKQEUBX-UHFFFAOYSA-N

- CS-0099212

- FT-0723376

- DTXSID00404569

- AC-7706

- 31557-73-0

- AMY19403

- DB-050559

-

- MDL: MFCD03617763

- インチ: InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3

- InChIKey: VUTMOONWKQEUBX-UHFFFAOYSA-N

- ほほえんだ: CCC1=NC=C(C=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 152.05864

- どういたいしつりょう: 152.059

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.195

- ふってん: 248 ºC

- フラッシュポイント: 104 ºC

- 屈折率: 1.548

- PSA: 56.03

- LogP: 2.07540

2-ethyl-5-nitro-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A264572-250mg |

2-Ethyl-5-nitropyridine |

31557-73-0 | 98+% | 250mg |

$14.0 | 2025-02-26 | |

| Chemenu | CM175659-10g |

2-Ethyl-5-nitropyridine |

31557-73-0 | 95% | 10g |

$795 | 2021-08-05 | |

| TRC | E260905-10mg |

2-Ethyl-5-nitropyridine |

31557-73-0 | 10mg |

$ 800.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010350-1G |

2-ethyl-5-nitro-pyridine |

31557-73-0 | 95% | 1g |

¥ 613.00 | 2023-04-13 | |

| Matrix Scientific | 124838-1g |

2-Ethyl-5-nitropyridine, 95+% |

31557-73-0 | 95+% | 1g |

$479.00 | 2023-09-07 | |

| Aaron | AR00CLFF-1g |

2-ETHYL-5-NITROPYRIDINE |

31557-73-0 | 97% | 1g |

$65.00 | 2023-12-14 | |

| Ambeed | A264572-1g |

2-Ethyl-5-nitropyridine |

31557-73-0 | 98+% | 1g |

$44.0 | 2025-02-26 | |

| 1PlusChem | 1P00CL73-100mg |

2-ETHYL-5-NITROPYRIDINE |

31557-73-0 | 98+% | 100mg |

$6.00 | 2024-05-06 | |

| A2B Chem LLC | AF86543-100mg |

2-Ethyl-5-nitropyridine |

31557-73-0 | 98+% | 100mg |

$6.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010350-250mg |

2-ethyl-5-nitro-pyridine |

31557-73-0 | 95% | 250mg |

¥171.0 | 2024-04-20 |

2-ethyl-5-nitro-pyridine 関連文献

-

1. Synthesis of 5-acetamido-2-acetylpiperidineG. H. Cooper,R. L. Rickard J. Chem. Soc. C 1971 772

31557-73-0 (2-ethyl-5-nitro-pyridine) 関連製品

- 123846-66-2(2-(5-nitro-2-pyridyl)acetonitrile)

- 21203-68-9(2-methyl-5-nitro-pyridine)

- 131941-21-4(2-Isopropyl-5-nitropyridine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:31557-73-0)2-ETHYL-5-NITROPYRIDINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ